molecular formula C10H13NO B8755554 4-acetyl-N-ethylaniline CAS No. 73318-99-7

4-acetyl-N-ethylaniline

Cat. No.: B8755554
CAS No.: 73318-99-7
M. Wt: 163.22 g/mol
InChI Key: AXPBAQGPJYCXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-N-ethylaniline (IUPAC: N-ethyl-4-acetylaniline) is an aromatic amine derivative featuring an acetyl group (-COCH₃) at the para position of the benzene ring and an ethyl substituent (-CH₂CH₃) on the nitrogen atom. The acetyl group confers electron-withdrawing effects, influencing reactivity and solubility, while the ethyl group enhances lipophilicity compared to unsubstituted anilines. Applications may include intermediates in organic synthesis or pharmaceuticals, though specific uses require further research .

Properties

CAS No.

73318-99-7

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-[4-(ethylamino)phenyl]ethanone

InChI

InChI=1S/C10H13NO/c1-3-11-10-6-4-9(5-7-10)8(2)12/h4-7,11H,3H2,1-2H3

InChI Key

AXPBAQGPJYCXKE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-acetyl-N-ethylaniline with structurally related N-ethylaniline derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups
This compound C₁₀H₁₃NO 163.22 g/mol -COCH₃ (4), -CH₂CH₃ (N) Acetyl, Ethylamine
4-Chloro-N-ethyl-2-nitroaniline C₈H₁₀ClN₂O₂ 215.63 g/mol -Cl (4), -NO₂ (2), -CH₂CH₃ (N) Chloro, Nitro, Ethylamine
4-(Aminomethyl)-N-ethylaniline C₉H₁₄N₂ 150.23 g/mol -CH₂NH₂ (4), -CH₂CH₃ (N) Aminomethyl, Ethylamine
N-(4-Aminophenyl)acetamide C₈H₁₀N₂O 150.18 g/mol -NHCOCH₃ (4), -NH₂ (1) Acetamide, Primary Amine
N-Ethyl(4-hexyl)aniline C₁₄H₂₃N 205.34 g/mol -C₆H₁₃ (4), -CH₂CH₃ (N) Hexyl, Ethylamine

Key Observations :

  • Lipophilicity : The hexyl chain in N-ethyl(4-hexyl)aniline significantly increases hydrophobicity, making it less water-soluble than this compound .
  • Acid-Base Behavior : The nitro group in 4-chloro-N-ethyl-2-nitroaniline enhances acidity (pKa ~4-5), whereas the acetyl group in the target compound may result in moderate acidity (pKa ~8-10) .
This compound

Hypothetical synthesis routes may involve:

Friedel-Crafts Acetylation : Acetylation of N-ethylaniline using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

N-Ethylation : Ethylation of 4-acetylaniline via nucleophilic substitution with ethyl halides .

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